molecular formula C9H8N6S2 B10879847 5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10879847
M. Wt: 264.3 g/mol
InChI Key: GJXJONMVTSZYIZ-UHFFFAOYSA-N
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Description

5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is a compound that features a benzotriazole moiety linked to a thiadiazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE typically involves the reaction of 1H-1,2,3-benzotriazole with a thiadiazole derivative under specific conditions. One common method involves the use of a chloromethylating agent to introduce the benzotriazole moiety, followed by a nucleophilic substitution reaction with a thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors through π-π stacking interactions and hydrogen bonding, while the thiadiazole ring can interact with metal ions or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-AMINE is unique due to the presence of both benzotriazole and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N6S2

Molecular Weight

264.3 g/mol

IUPAC Name

5-(benzotriazol-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N6S2/c10-8-12-13-9(17-8)16-5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5H2,(H2,10,12)

InChI Key

GJXJONMVTSZYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CSC3=NN=C(S3)N

Origin of Product

United States

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